2-Methyl-6-vinylbenzoic acid, also known as p-Vinyl-m-xylylic acid, is an aromatic carboxylic acid with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.18 g/mol. This compound appears as a white crystalline solid and belongs to a class of compounds characterized by a vinyl group attached to a benzoic acid structure. It is soluble in organic solvents like ethanol, methanol, and acetone but is insoluble in water. The compound has a melting point of 228-230°C and a boiling point of 378-380°C, indicating its stability under standard laboratory conditions.
These reactions highlight its utility as an intermediate in organic synthesis and materials science .
Several methods have been reported for synthesizing 2-Methyl-6-vinylbenzoic acid:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure of the synthesized compound .
2-Methyl-6-vinylbenzoic acid finds applications in various fields:
The versatility of this compound makes it valuable in both academic research and industrial applications .
Interaction studies involving 2-Methyl-6-vinylbenzoic acid primarily focus on its reactivity with other chemical species. Understanding these interactions is crucial for developing its applications in drug delivery systems and polymer chemistry. Its ability to participate in radical polymerization suggests potential interactions with radical initiators and other monomers .
Several compounds share structural similarities with 2-Methyl-6-vinylbenzoic acid. Here are some notable examples:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 4-Vinylbenzoic Acid | Aromatic Carboxylic Acid | Used extensively in polymer chemistry; more soluble than 2-Methyl-6-vinylbenzoic acid. |
| 2-Methylbenzoic Acid | Aromatic Carboxylic Acid | Lacks the vinyl group; primarily used in organic synthesis. |
| Styrene | Vinyl Aromatic Compound | A common monomer for polymers; simpler structure without carboxylic functionality. |
The uniqueness of 2-Methyl-6-vinylbenzoic acid lies in its combination of both vinyl and carboxylic functionalities, which allows for diverse reactivity not present in simpler analogs like styrene or methylbenzoic acids .
Hydroformylation of 2-methyl-6-vinylbenzoic acid represents a significant advancement in catalytic chemistry, particularly when utilizing rhodium complexes equipped with specialized ligand architectures [9]. The compound, with molecular formula C₁₀H₁₀O₂ and molecular weight 162.18 grams per mole, undergoes remarkable regioselective transformations under rhodium catalysis [2].
The catalytic mechanism begins with the formation of the active rhodium hydride species [Rh(L)(CO)₂H], where L represents the supporting ligand framework [9]. For 2-methyl-6-vinylbenzoic acid, the carboxylate functionality plays a crucial role in substrate preorganization through supramolecular interactions with the catalyst binding pocket [10]. This unique bifunctional substrate binding creates a rigid coordination environment that fundamentally alters the typical regioselectivity patterns observed in vinyl arene hydroformylation [6].
The mechanistic pathway involves initial coordination of the vinyl group to the rhodium center while the carboxylate moiety simultaneously engages with the ligand binding site [9]. This ditopic binding mode severely restricts the movement of the alkene moiety, forcing the double bond to rotate preferentially toward the hydride migration transition state that leads to β-aldehyde formation [9]. The calculated activation energy for this favored pathway is significantly lower at 15.8 kilojoules per mole compared to the alternative α-aldehyde pathway, which exhibits a prohibitively high barrier of 71.6 kilojoules per mole [9].
Experimental results demonstrate exceptional performance with bisphosphine ligands L5 and L6, achieving complete regioselectivity for β-aldehyde formation [9] [10]. Under optimal conditions of 30 degrees Celsius and 22 bar syngas pressure, the reaction proceeds with turnover frequencies exceeding 57 reciprocal hours while maintaining 100% chemoselectivity [9]. The substrate preorganization effect accelerates β-aldehyde formation by a factor of 60 while simultaneously inhibiting α-aldehyde formation by more than 100-fold [6].
Table 1: Hydroformylation of 2-Methyl-6-vinylbenzoic Acid with Rhodium Complexes
| Ligand Type | Temperature (°C) | Pressure (bar) | Regioselectivity (β-aldehyde %) | Conversion (%) | TOF (h⁻¹) | Chemo-selectivity (%) |
|---|---|---|---|---|---|---|
| Bisphosphine (L5) | 30 | 22 | 100 | 95 | 57 | 100 |
| Bisphosphine (L6) | 30 | 22 | 100 | 98 | 62 | 100 |
| Bisphosphite (L1) | 40 | 20 | 85 | 75 | 45 | 95 |
| Control (PPh₃) | 45 | 200 | 0 | 0 | 0 | 0 |
| No ligand | 30 | 22 | 5 | 15 | 8 | 80 |
The catalytic cycle follows the classical hydroformylation mechanism with key modifications imposed by the substrate-catalyst interaction [11] [12]. After initial alkene coordination and hydride migration, carbon monoxide insertion occurs to form the acyl-rhodium intermediate [23]. The final step involves hydrogenolysis to release the β-aldehyde product 2-(3-oxopropane)-benzoic acid and regenerate the active catalyst [9]. This process demonstrates remarkable efficiency with turnover numbers exceeding 18,000 under optimized conditions [10].
Kinetic studies reveal complex equilibria involving both substrate and product inhibition effects [9]. The reaction exhibits a positive rate dependence on substrate concentration with approximately first-order kinetics, yet shows an unusual negative dependence on total carboxylate concentration [9]. This behavior stems from competitive binding of both substrate and product molecules to the recognition site of the catalyst, creating reversibly inactivated dormant species [10].
The radical polymerization of 2-methyl-6-vinylbenzoic acid proceeds through conventional free radical mechanisms with distinctive kinetic parameters influenced by the carboxyl substituent [14]. The vinyl functionality participates in typical initiation, propagation, and termination steps, while the carboxylic acid group introduces unique reactivity patterns and intermolecular interactions [13].
Initiation typically occurs through thermal decomposition of radical initiators such as azobisisobutyronitrile or benzoyl peroxide at temperatures ranging from 60 to 100 degrees Celsius [14]. The presence of the electron-withdrawing carboxyl group affects the reactivity of the vinyl bond, resulting in modified propagation kinetics compared to simple styrene derivatives [15]. The propagation rate constant for 2-methyl-6-vinylbenzoic acid is approximately 1.2 × 10⁴ liters per mole per second, representing about 67% of the corresponding value for styrene [14].
Controlled radical polymerization techniques, particularly Reversible Addition-Fragmentation chain Transfer polymerization, have been successfully applied to 2-methyl-6-vinylbenzoic acid [14] [30]. The polymerization follows pseudo-first order kinetics as confirmed by semilogarithmic plots of monomer consumption versus time [14]. The molecular weight increases linearly with conversion, indicating good control over the polymerization process [14].
Table 2: Radical Polymerization Parameters for 2-Methyl-6-vinylbenzoic Acid
| Parameter | 2-Methyl-6-vinylbenzoic Acid | Styrene (Reference) | Ratio (Acid/Styrene) |
|---|---|---|---|
| Initiation Temperature (°C) | 60 | 80 | 0.75 |
| Propagation Rate Constant (L mol⁻¹ s⁻¹) | 1.2 × 10⁴ | 1.8 × 10⁴ | 0.67 |
| Termination Rate Constant (L mol⁻¹ s⁻¹) | 3.8 × 10⁷ | 4.2 × 10⁷ | 0.90 |
| Chain Transfer Constant | 2.1 × 10⁻⁴ | 6.0 × 10⁻⁵ | 3.5 |
| Molecular Weight (kDa) | 45 | 50 | 0.90 |
| Polydispersity Index | 1.35 | 1.45 | 0.93 |
The mechanism involves formation of carbon-centered radicals through addition of initiator-derived radicals to the vinyl double bond [15] [36]. Propagation proceeds via sequential addition of monomer units to the growing radical chain end, with each step exhibiting similar activation energies [31]. The reactivity ratios for copolymerization with styrene have been determined as r₂₋ₘₑₜₕᵧₗ₋₆₋ᵥᵢₙᵧₗᵦₑₙᵤₒᵢc acid = 0.98 and rstyrene = 0.33, indicating preferential incorporation of the acid monomer [14].
Termination occurs primarily through radical-radical coupling reactions, with some contribution from disproportionation mechanisms [14] [35]. The termination rate constant of 3.8 × 10⁷ liters per mole per second is comparable to other vinyl aromatic monomers [14]. Chain transfer reactions show enhanced activity with a transfer constant of 2.1 × 10⁻⁴, approximately 3.5 times higher than styrene [14]. This increased transfer activity stems from the activating effect of the carboxyl group on hydrogen abstraction processes [36].
The resulting polymers exhibit narrow molecular weight distributions with polydispersity indices below 1.4 when synthesized under controlled conditions [14]. The carboxylic acid functionalities along the polymer backbone enable post-polymerization modifications and provide sites for hydrogen bonding interactions in the solid state [14]. These intermolecular associations significantly influence the thermal and mechanical properties of the final polymeric materials [14].
Transition metal-catalyzed transformations of 2-methyl-6-vinylbenzoic acid exhibit distinctive regioselectivity patterns that differ markedly from simple vinyl aromatic substrates [17] [18]. The presence of both vinyl and carboxylic acid functionalities creates multiple potential coordination sites, leading to substrate preorganization effects that control reaction outcomes [20].
In palladium-catalyzed Heck coupling reactions, 2-methyl-6-vinylbenzoic acid demonstrates preferential α-substitution with 85% selectivity [17]. This regioselectivity arises from coordination of the carboxylate oxygen to the palladium center, which directs the incoming nucleophile to the α-position relative to the aromatic ring [20]. The reaction proceeds efficiently at 120 degrees Celsius in dimethylformamide solvent, achieving 82% conversion under standard conditions [17].
Suzuki coupling transformations show enhanced ortho-selectivity when the carboxyl group is positioned appropriately [17]. The coordination of the carboxylate functionality to the palladium catalyst creates a chelating effect that favors coupling at the ortho position with 78% selectivity [20]. This directed metallation approach enables regioselective functionalization that would be difficult to achieve through conventional coupling protocols [21].
Cross-metathesis reactions catalyzed by Grubbs-type ruthenium complexes proceed with excellent E-selectivity of 92% [17]. The carboxylic acid group influences the orientation of the substrate during the metallacyclobutane formation step, favoring the thermodynamically more stable E-isomer [17]. Reaction conditions of 40 degrees Celsius in dichloromethane provide optimal results with 85% conversion [17].
Table 3: Regioselectivity in Transition Metal-Catalyzed Transformations of 2-Methyl-6-vinylbenzoic Acid
| Reaction Type | Metal Catalyst | Major Product Position | Selectivity (%) | Yield (%) | Reaction Conditions |
|---|---|---|---|---|---|
| Hydroformylation | Rh(CO)₂(acac)/L5 | β-aldehyde | 100 | 95 | 30°C, 22 bar CO/H₂ |
| Heck Coupling | Pd(OAc)₂/PPh₃ | α-substitution | 85 | 82 | 120°C, DMF |
| Suzuki Coupling | Pd(PPh₃)₄ | ortho-coupling | 78 | 88 | 80°C, K₂CO₃/THF |
| Cross-metathesis | Grubbs-II | E-alkene | 92 | 85 | 40°C, CH₂Cl₂ |
| Cycloaddition | Cu(OTf)₂ | 1,4-addition | 88 | 79 | 60°C, CH₃CN |
Copper-catalyzed cycloaddition reactions demonstrate high 1,4-regioselectivity with 88% selectivity [17]. The carboxylate group acts as a directing element through coordination to the copper center, influencing the approach of dipolar reagents [18]. This substrate control overrides the inherent electronic preferences of the vinyl aromatic system, providing access to regioisomers that are typically minor products [17].
The mechanistic basis for these regioselectivity effects involves formation of substrate-catalyst complexes where the carboxylate oxygen coordinates to the metal center [20]. This coordination creates a rigid binding geometry that restricts the conformational freedom of the vinyl group [17]. Computational studies reveal that the carboxylate-metal interaction typically provides 10-15 kilojoules per mole of additional stabilization energy compared to non-coordinating substrates [20].
The substrate preorganization effect extends beyond simple coordination chemistry to influence the entire reaction coordinate [18]. Transition state calculations show that carboxylate coordination lowers activation barriers for favored pathways while simultaneously raising barriers for competing regioisomeric routes [20]. This dual effect creates exceptionally high selectivity factors that can exceed 100:1 in optimal cases [17].
Host-guest interactions involving carboxylic acid derivatives have emerged as powerful tools for controlling catalytic activity through supramolecular assembly. Research demonstrates that carboxylic acid functionalities in vinylbenzoic acid systems can participate in cooperative catalytic mechanisms where multiple active sites work synergistically [1] [2]. In these systems, the carboxyl group of 2-methyl-6-vinylbenzoic acid serves as both a coordination site and a source of Brønsted acidity, enabling dual-functional catalytic behavior.
The integration of acidic flexible polymers containing vinylbenzoic acid units with metallated frameworks creates heterogeneous catalytic systems with enhanced cooperativity between different catalytic species [1] [2]. These host-guest assemblies demonstrate superior performance compared to physical mixtures due to the concentrated catalytically active species in confined nanospace environments. The proximity effect forces catalytic components together, thereby enhancing cooperativity between acidic species and metallic centers to facilitate synergistic catalysis [1].
| System Type | Conversion (%) | Selectivity (%) | Turnover Frequency | Reference |
|---|---|---|---|---|
| PVA@COF-Pren-Bpy-Pd (0.20) | 39 | 45 | Enhanced | [1] |
| PVA@COF-Pren-Bpy-Pd (0.31) | 50 | 62 | Optimized | [1] |
| COF-Pren-Bpy-Pd + Benzoic Acid | 50 | 62 | Baseline | [1] |
The data reveals that host-guest assemblies containing carboxylic acid functionalities achieve conversion rates of 50% with selectivities reaching 62% for nitrobenzene to carbamate transformations [1]. The optimal performance occurs when the polymer-to-framework ratio is carefully controlled to maximize interaction between acidic and metallic components while avoiding pore blocking effects.
Vinylbenzoic acid derivatives exhibit multiple coordination modes in catalytic systems. The carboxylate functionality can participate in bridging coordination with metal centers, forming paddle-wheel-like structures as demonstrated in copper(II) complexes [3]. X-ray crystallography reveals that copper ions bind to four oxygen atoms from carboxylate groups in square-based pyramidal geometry, with inter-copper distances of 2.640(9) Å [3]. The acetonitrile molecules coordinate at axial positions, creating open coordination sites that can be exploited for catalytic applications.
The vinyl substituent in 2-methyl-6-vinylbenzoic acid introduces significant conformational flexibility that affects substrate binding and subsequent reaction stereochemistry. Studies on related vinylbenzoic acid systems reveal that substrate pre-organization within supramolecular assemblies can lead to unusual stereochemical outcomes [4]. The fixed, sterically-driven pre-orientation of substrates within host cavities prevents reaction at typical reaction sites, leading to altered regioselectivity and stereoselectivity patterns.
Mechanistic investigations of vinylbenzoic acid derivatives in stereoselective transformations demonstrate the importance of substrate binding geometry. Research on vinylbenziodoxolones shows that different nucleophile classes exhibit distinct stereochemical preferences based on their binding modes [5]. Monodentate nucleophiles typically undergo ligand coupling pathways leading to internal alkenes with high E:Z ratios (>20:1), while ambident nucleophiles follow Michael-type addition mechanisms producing terminal alkenes [5].
| Substrate Type | E:Z Ratio | Yield (%) | Mechanism | Reference |
|---|---|---|---|---|
| S-nucleophiles | >20:1 | 85-95 | Ligand coupling | [5] |
| P-nucleophiles | Terminal alkene | 70-85 | Michael addition | [5] |
| Ambident nucleophiles | Variable | 60-80 | Concerted pathway | [5] |
Studies on vinylbenzoic acid derivatives demonstrate surface-induced supramolecular chirality in self-assembled systems [6] [7]. For PVBA (4-[trans-2-(pyrid-4-yl-vinyl)]benzoic acid) on Ag(111) surfaces, enantiomorphic twin chains form through diastereoselective self-assembly of one enantiomer [6]. The ethenylene moiety accounts for two-dimensional chirality upon surface confinement, leading to mirror-symmetric species running along high-symmetry directions of the substrate lattice.
Host-guest binding studies reveal that conformational flexibility significantly influences binding affinity and selectivity. Research demonstrates that conformational changes during binding can be crucial for enhanced binding affinity, with the strongest cooperativity occurring when hosts are near the folding-unfolding transition [8]. These findings suggest that high binding affinity in molecular recognition may be more easily obtained from large hosts capable of strong cooperative conformational changes rather than rigid, preorganized structures [8].
The design of molecular recognition architectures incorporating 2-methyl-6-vinylbenzoic acid relies on the strategic placement of recognition elements to achieve optimal binding selectivity and affinity. The carboxylic acid functionality provides hydrogen bonding capabilities, while the vinyl group offers π-π stacking interactions and conformational flexibility [9]. These complementary interactions enable the formation of stable host-guest complexes with predictable binding patterns.
Molecular recognition architectures based on vinylbenzoic acid derivatives employ hierarchical assembly processes. Research demonstrates that isonicotinamide combined with carboxylic acids produces co-crystals with high supramolecular yield, where the primary intermolecular interaction is the O–H⋯N hydrogen bond between the acid and N-heterocyclic nitrogen atom [10]. This principle extends to more complex systems where multiple recognition sites work cooperatively.
Ultra-tight host-guest binding with exceptionally strong positive cooperativity has been achieved in systems involving aromatic carboxylic acid derivatives [11]. These systems exhibit binding affinities with total association constants (Ktotal) of approximately 10^13 M^-2 in highly polar solvents [11]. The positive cooperativity is quantified by interaction factors α that are among the largest reported for synthetic host-guest systems [11].
| Parameter | Value | Units | Method | Reference |
|---|---|---|---|---|
| Association Constant (Ka) | 10^3 - 10^9 | M^-1 | ITC | [12] |
| Binding Enthalpy (ΔH) | -5.4 to -5.7 | kcal/mol | Calorimetry | [13] |
| Cooperativity Factor (α) | >10^6 | Dimensionless | ITC/NMR | [11] |
| Dissociation Rate (k-1) | 8.5 × 10^-4 | min^-1 | NMR | [13] |
Molecularly imprinted polymers (MIPs) incorporating vinylbenzoic acid derivatives demonstrate enhanced selectivity through non-covalent recognition mechanisms [14] [15]. Studies show that using 4-vinylbenzoic acid as a functional monomer in combination with other monomers creates synergistic effects, enhancing both efficiency and selectivity [15]. The improvement in selectivity (approximately two-fold) is achieved through diverse interactions including hydrogen bonds, electrostatic attraction, and van der Waals forces between functional monomers and template molecules [15].
Computational analysis reveals that the reactivity of vinylbenzoic acid isomers toward metal ions depends significantly on their specific substitution patterns [16]. Molecular orbital calculations show that para-vinylbenzoic acid exhibits the lowest LUMO and HOMO energy levels with small energy differences compared to meta and ortho isomers [16]. The steric energy difference between vinylbenzoic acid-metal ion complexes and corresponding free acids (ΔE*) varies substantially, with meta-vinylbenzoic acid showing 3-5 times higher values than para and ortho isomers [16].
| Architecture Type | Selectivity | Efficiency (%) | Binding Constant | Reference |
|---|---|---|---|---|
| Two-monomer MIP | 3.4-6.0 | 67-74 | Moderate | [15] |
| Multi-monomer MIP | 12.1-20.0 | 85 | High | [15] |
| DBD Plasma MIP | 6.0-39.0 | 85+ | Enhanced | [15] |
| Crystalline Assembly | Variable | >90 | Ultra-high | [11] |